Home > Products > Screening Compounds P40107 > Volasertib trihydrochloride
Volasertib trihydrochloride - 946161-17-7

Volasertib trihydrochloride

Catalog Number: EVT-1590532
CAS Number: 946161-17-7
Molecular Formula: C34H53Cl3N8O3
Molecular Weight: 728.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Volasertib trihydrochloride is a small molecule compound primarily developed as an inhibitor of polo-like kinase 1 (PLK1), a critical regulator in cell cycle progression. It is classified under dihydropteridinone derivatives and has shown promise as an anti-cancer agent, particularly in treating various forms of leukemia and solid tumors. The compound has been awarded breakthrough therapy designation and orphan drug status for specific cancer indications, highlighting its potential clinical significance.

Source

Volasertib is synthesized from various chemical precursors through a series of reactions involving intermediates. The compound was developed by Boehringer Ingelheim and is currently under investigation for its therapeutic applications in oncology.

Classification
  • Type: Small molecule
  • Class: Dihydropteridinone derivatives
  • Target: Polo-like kinase 1 (PLK1)
Synthesis Analysis

Methods

The synthesis of Volasertib involves several key steps, primarily focusing on the formation of specific intermediates that lead to the final product. The synthesis can be divided into two main pathways to create the necessary precursors:

  1. Preparation of Intermediate N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-amino-3-methoxybenzamide:
    • This intermediate can be synthesized through amidation, oxidation, reduction, and nitro reduction processes starting from 1,4-cyclohexylamine alcohol or N-cyclohexylmethylpiperazine.
  2. Condensation Reaction:
    • The target compound is generated via a nucleophilic substitution reaction between the synthesized intermediates under acidic conditions, utilizing catalysts such as cuprous iodide or palladium chloride to facilitate the reaction .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of Volasertib trihydrochloride can be represented by the following chemical formula:

  • Chemical Formula: C34H50N8O3
  • Molecular Weight: Approximately 618.81 g/mol

The structural representation includes multiple functional groups that contribute to its biological activity, particularly its ability to bind to the ATP-binding pocket of PLK1.

Data

  • IUPAC Name: N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-isopropyl-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
  • CAS Number: 755038-65-4
  • InChI Key: SXNJFOWDRLKDSF-STROYTFGSA-N .
Chemical Reactions Analysis

Reactions

Volasertib undergoes various chemical reactions during its synthesis and in biological systems:

  1. Nucleophilic Substitution:
    • The primary reaction for synthesizing Volasertib involves nucleophilic substitution where an amine component reacts with a halogenated benzamide derivative.
  2. Binding Interactions:
    • In biological contexts, Volasertib binds competitively to PLK1's ATP-binding site, inhibiting its activity and leading to cell cycle arrest in cancer cells.

Technical Details

The reactions are facilitated under controlled conditions to ensure high yields and purity of the final product. The use of specific catalysts enhances the efficiency of these transformations.

Mechanism of Action

Process

Volasertib exerts its anti-cancer effects primarily through the inhibition of PLK1. By binding to the ATP-binding pocket of PLK1, it prevents the kinase from phosphorylating target proteins necessary for cell cycle progression:

  1. Cell Cycle Arrest:
    • In cancer cells, inhibition leads to G2/M phase arrest, preventing mitosis.
  2. Induction of Apoptosis:
    • Following cell cycle arrest, cancer cells may undergo programmed cell death (apoptosis), particularly when treated with Volasertib at effective concentrations .

Data

Preclinical studies have demonstrated that Volasertib effectively induces apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under recommended storage conditions.
  • Reactivity: Reacts with nucleophiles during synthesis; interacts specifically with PLK1 in biological assays.

Relevant data indicate that Volasertib retains its activity across a range of pH levels typical for physiological conditions .

Applications

Scientific Uses

Volasertib is primarily investigated for its potential applications in oncology:

  1. Cancer Treatment:
    • Targeting various cancers including leukemia and solid tumors such as non-small cell lung cancer.
  2. Clinical Trials:
    • Currently undergoing clinical trials aimed at evaluating its efficacy and safety profiles in patients with hematological malignancies and other cancers .

Properties

CAS Number

946161-17-7

Product Name

Volasertib trihydrochloride

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide;trihydrochloride

Molecular Formula

C34H53Cl3N8O3

Molecular Weight

728.2 g/mol

InChI

InChI=1S/C34H50N8O3.3ClH/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23;;;/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38);3*1H/t25?,26?,28-;;;/m1.../s1

InChI Key

JFEPFDDQDQBWIL-NGDVEHRBSA-N

SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.